molecular formula C19H18N2O3S B12376519 2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid

2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid

Cat. No.: B12376519
M. Wt: 354.4 g/mol
InChI Key: VBGBARXGVFTHFW-UHFFFAOYSA-N
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Description

2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid is a complex organic compound that features a pyridine ring, a thiazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of suitable aldehydes and amines.

    Introduction of the Thiazole Ring: The thiazole ring is often introduced via a cyclization reaction involving a thiourea derivative and a halogenated precursor.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the thiazole-pyridine intermediate with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or thiazole derivatives.

Scientific Research Applications

2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its potential biological activities.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid: This compound is unique due to its specific combination of functional groups and rings.

    3-(Pyridin-2-yl)benzoic acid: Similar in having a pyridine and benzoic acid moiety but lacks the thiazole ring.

    4-(2,2’6’,2’‘-Terpyridin-4’-yl)benzoic acid: Contains multiple pyridine rings but differs in overall structure and properties.

Uniqueness

The uniqueness of this compound lies in its combination of a pyridine ring, a thiazole ring, and a benzoic acid moiety. This specific arrangement of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development in various fields.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[2-[6-(2-methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C19H18N2O3S/c1-12(2)10-24-17-8-7-13(9-20-17)18-21-16(11-25-18)14-5-3-4-6-15(14)19(22)23/h3-9,11-12H,10H2,1-2H3,(H,22,23)

InChI Key

VBGBARXGVFTHFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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